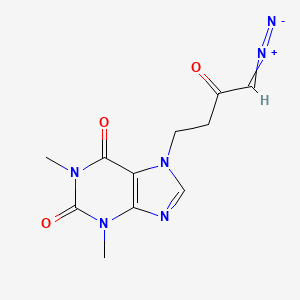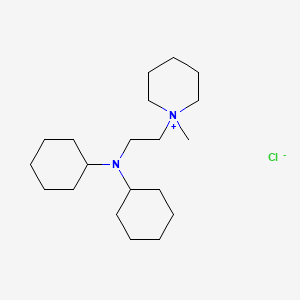
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate is a diazo compound characterized by the presence of a diazonium group attached to a phosphoryl group and a phenyl group. Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate typically involves the reaction of a diazonium salt with a phosphorylating agent. One common method is the reaction of a diazonium salt with dimethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with nucleophiles to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions, leading to the formation of new chemical bonds. The phosphoryl group can participate in coordination chemistry, forming complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, diazo(dimethoxyphosphinyl)-, methyl ester: Similar in structure but with a methyl ester group instead of a phenyl group.
(E)-2-Diazonio-2-(diethoxyphosphoryl)-1-propoxyethenolate: Contains diethoxyphosphoryl and propoxy groups instead of dimethoxyphosphoryl and phenyl groups.
Uniqueness
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate is unique due to its combination of a diazonium group with a phosphoryl group and a phenyl group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in organic synthesis and material science .
Propiedades
Número CAS |
60190-80-9 |
|---|---|
Fórmula molecular |
C10H11N2O4P |
Peso molecular |
254.18 g/mol |
Nombre IUPAC |
2-diazo-2-dimethoxyphosphoryl-1-phenylethanone |
InChI |
InChI=1S/C10H11N2O4P/c1-15-17(14,16-2)10(12-11)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
ALULPXVSKVPGCZ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(=[N+]=[N-])C(=O)C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)


![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)


![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)





